molecular formula C14H16N2OS B2382206 N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide CAS No. 1258705-68-8

N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B2382206
CAS No.: 1258705-68-8
M. Wt: 260.36
InChI Key: KUVIMUJHBDVHAB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), methyl iodide (CH3I)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to and inhibit the activity of certain enzymes or receptors involved in disease pathways. The compound’s ability to modulate the activity of these targets leads to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-16(14(9-15)6-3-7-14)13(17)12-8-10-4-2-5-11(10)18-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIMUJHBDVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(S1)CCC2)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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